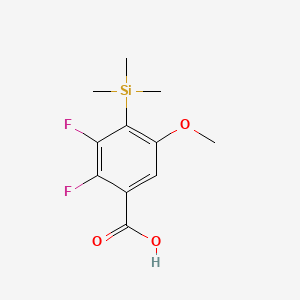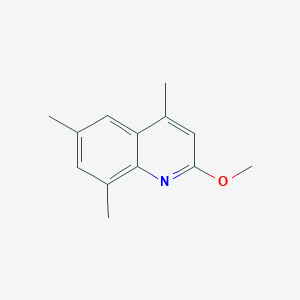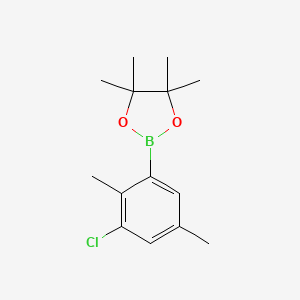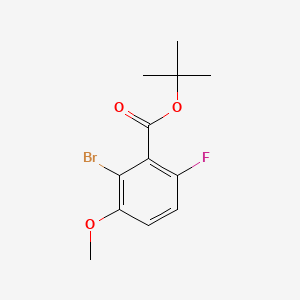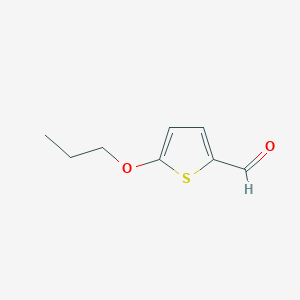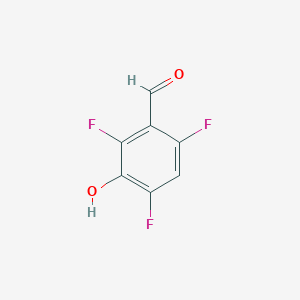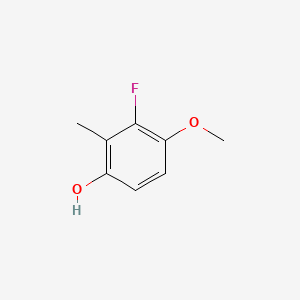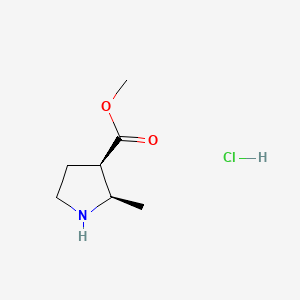
2-(Methyl-d3)-pyridine-5-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methyl-d3)-pyridine-5-boronic acid is a deuterated boronic acid derivative. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the methyl group, resulting in a compound with unique properties. This compound is used in various scientific research fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl-d3)-pyridine-5-boronic acid typically involves the introduction of deuterium into the methyl group of pyridine-5-boronic acid. One common method is the reaction of pyridine-5-boronic acid with deuterated reagents under specific conditions. For example, the use of deuterated methanol (CD3OD) in the presence of a catalyst can facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes. These processes often use deuterium gas (D2) or deuterated solvents in the presence of catalysts to achieve high yields of the deuterated product. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient deuterium incorporation.
化学反応の分析
Types of Reactions
2-(Methyl-d3)-pyridine-5-boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling with aryl halides can yield biaryl compounds.
科学的研究の応用
2-(Methyl-d3)-pyridine-5-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving deuterium-labeled substrates.
Medicine: It is employed in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-(Methyl-d3)-pyridine-5-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. The deuterium atoms in the methyl group can influence reaction kinetics and stability, providing unique insights into reaction mechanisms.
類似化合物との比較
Similar Compounds
2-(Methyl-d3)-propanedioic acid: Another deuterated compound used in similar applications.
Pristanic acid (2-methyl-D3): A deuterated fatty acid with applications in lipid research.
Uniqueness
2-(Methyl-d3)-pyridine-5-boronic acid is unique due to its combination of a deuterated methyl group and a boronic acid functional group. This combination allows for specific interactions in chemical reactions and provides valuable insights into reaction mechanisms and kinetics.
特性
分子式 |
C6H8BNO2 |
|---|---|
分子量 |
139.96 g/mol |
IUPAC名 |
[6-(trideuteriomethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H8BNO2/c1-5-2-3-6(4-8-5)7(9)10/h2-4,9-10H,1H3/i1D3 |
InChIキー |
MZUSCPDSQJSBSY-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=NC=C(C=C1)B(O)O |
正規SMILES |
B(C1=CN=C(C=C1)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


